molecular formula C11H12N2 B1372169 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1198098-45-1

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1372169
CAS No.: 1198098-45-1
M. Wt: 172.23 g/mol
InChI Key: RYTAAURJINNOQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group at the 3-position and the methyl group at the 5-position differentiates it from other pyrrolo[2,3-b]pyridine derivatives, potentially leading to unique reactivity and biological activity .

Biological Activity

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

  • Chemical Formula : C11H12N
  • Molecular Weight : 172.23 g/mol
  • CAS Number : 1198098-45-1

1. Anticancer Activity

Research has indicated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent anticancer properties. A study highlighted that certain compounds within this class demonstrated strong inhibition of tumor necrosis factor alpha-induced kinase (TNIK), with some exhibiting IC50 values lower than 1 nM. These compounds also showed concentration-dependent inhibition of interleukin-2 (IL-2) secretion, suggesting their potential as anti-cancer agents by modulating immune responses and tumor growth .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that derivatives containing the pyrrolo[2,3-b]pyridine structure exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural characteristics have been reported to inhibit the growth of E. coli and S. aureus, indicating a promising avenue for developing new antibiotics .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • TNIK Inhibition : The compound acts as a TNIK inhibitor, which plays a crucial role in various signaling pathways associated with cancer progression and inflammation.
  • Cytokine Modulation : By inhibiting IL-2 secretion, these compounds may alter immune cell activation and proliferation, contributing to their anticancer effects.

Case Studies

Case Study 1: TNIK Inhibition
In an in-house screening of pyrrolo[2,3-b]pyridine derivatives, several compounds were identified with high TNIK inhibition. Notably, one compound exhibited an IC50 value of less than 1 nM, demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various derivatives against clinical isolates of S. aureus. Compounds derived from the pyrrolo[2,3-b]pyridine framework showed varying degrees of bacteriostatic activity, with some exhibiting MIC values comparable to established antibiotics .

Comparative Analysis

Biological ActivityCompoundIC50 ValueReference
TNIK InhibitionCompound A< 1 nM
AntibacterialCompound BMIC = 0.0227 µM
IL-2 InhibitionCompound CConcentration-dependent

Properties

IUPAC Name

5-methyl-3-prop-2-enyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-3-4-9-7-13-11-10(9)5-8(2)6-12-11/h3,5-7H,1,4H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTAAURJINNOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2CC=C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673633
Record name 5-Methyl-3-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198098-45-1
Record name 5-Methyl-3-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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